molecular formula C15H13ClN6 B6080608 1-[(2-chlorophenyl)methyl]-5-(1-methylimidazol-2-yl)-4H-imidazo[4,5-c]pyrazole

1-[(2-chlorophenyl)methyl]-5-(1-methylimidazol-2-yl)-4H-imidazo[4,5-c]pyrazole

Cat. No.: B6080608
M. Wt: 312.76 g/mol
InChI Key: WREHNQYNVSRKEC-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-5-(1-methylimidazol-2-yl)-4H-imidazo[4,5-c]pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chlorophenyl)methyl]-5-(1-methylimidazol-2-yl)-4H-imidazo[4,5-c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzyl chloride with 1-methylimidazole to form an intermediate, which is then cyclized with hydrazine derivatives to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-chlorophenyl)methyl]-5-(1-methylimidazol-2-yl)-4H-imidazo[4,5-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-5-(1-methylimidazol-2-yl)-4H-imidazo[4,5-c]pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-5-(1-methylimidazol-2-yl)-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction pathways or interference with metabolic processes .

Comparison with Similar Compounds

  • 1-[(2-chlorophenyl)methyl]-4H-imidazo[4,5-c]pyrazole
  • 1-methyl-5-(1-methylimidazol-2-yl)-4H-imidazo[4,5-c]pyrazole

Uniqueness: 1-[(2-chlorophenyl)methyl]-5-(1-methylimidazol-2-yl)-4H-imidazo[4,5-c]pyrazole is unique due to the presence of both a chlorophenyl group and a methylimidazole moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-5-(1-methylimidazol-2-yl)-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6/c1-21-7-6-17-15(21)13-19-12-8-18-22(14(12)20-13)9-10-4-2-3-5-11(10)16/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREHNQYNVSRKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=NC3=C(N2)C=NN3CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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